5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one
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Overview
Description
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring with a hydroxymethylidene group and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one typically involves the reaction of 4,4-dimethylcyclopent-2-en-1-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)-4,4-dimethylcyclopent-2-en-1-one.
Substitution: The hydroxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(Carboxymethylidene)-4,4-dimethylcyclopent-2-en-1-one.
Reduction: 5-(Hydroxymethyl)-4,4-dimethylcyclopent-2-en-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-4,4-dimethylcyclopent-2-en-1-one: Similar structure but with a hydroxymethyl group instead of a hydroxymethylidene group.
4,4-Dimethylcyclopent-2-en-1-one: Lacks the hydroxymethylidene group, making it less reactive in certain types of reactions.
Uniqueness
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in both synthetic chemistry and biological research.
Properties
CAS No. |
61031-94-5 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
5-(hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)4-3-7(10)6(8)5-9/h3-5,9H,1-2H3 |
InChI Key |
MSJLRALONKXLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C1=CO)C |
Origin of Product |
United States |
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